5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Description
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1897771-31-1) is a heterocyclic compound featuring a benzo[b]thiophene core fused with a pyrrole-carboxylic acid moiety.
Properties
IUPAC Name |
5-(5-hydroxy-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-8-1-4-11-7(5-8)6-12(18-11)9-2-3-10(14-9)13(16)17/h1-6,14-15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOGIAIWMVMESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(S2)C3=CC=C(N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiophene and pyrrole rings followed by their coupling. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their in vitro activities against bacterial and fungal strains. The results showed that the presence of a heterocyclic ring enhances antimicrobial efficacy, with certain modifications leading to increased activity against both Gram-positive and Gram-negative bacteria .
| Compound | Antibacterial Activity (zone of inhibition in mm) | Antifungal Activity (zone of inhibition in mm) |
|---|---|---|
| Compound A | 18 | 15 |
| Compound B | 20 | 17 |
| Compound C | 22 | 19 |
Pyrrole derivatives, including 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid, have been studied for their potential biological activities, such as enzyme inhibition and antimalarial effects. The compound's structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .
Material Science
This compound has potential applications in the development of organic electronic materials. Its unique electronic properties can be harnessed in the fabrication of organic semiconductors and photovoltaic devices. Studies have shown that pyrrole-based compounds can improve charge transport properties, leading to enhanced device performance .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized a series of pyrrole derivatives, including the target compound, and tested their antimicrobial properties against various pathogens. The study concluded that specific modifications to the pyrrole structure significantly enhanced antimicrobial activity, suggesting a pathway for developing new therapeutic agents .
Case Study 2: Organic Electronics
A recent study explored the use of pyrrole-based compounds in organic solar cells. The incorporation of this compound into the active layer demonstrated improved power conversion efficiency compared to traditional materials. This finding highlights the compound's versatility beyond medicinal applications, indicating its role in advancing renewable energy technologies .
Mechanism of Action
The mechanism of action of 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . In cancer research, it may act by interfering with cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of this compound can be compared to analogs with modifications to the benzothiophene substituents, pyrrole ring, or carboxylic acid group. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects: Hydroxy vs. In contrast, the methoxy analog (CAS 1889802-11-2) offers greater lipophilicity, likely improving membrane permeability .
Carboxylic Acid vs. Ester :
- The ethyl ester derivative (CAS 332099-14-6) lacks the acidic proton, reducing solubility in aqueous media but improving compatibility with organic solvents. This modification is common in prodrug design .
Biological Activity: While direct data for the target compound are absent, structurally related pyrrole-carboxylic acid derivatives (e.g., 1H-pyrrole-2-carboxylic acid) exhibit quorum-sensing inhibition in Pseudomonas aeruginosa without bactericidal effects .
Theoretical and Synthetic Insights: Density functional theory (DFT) studies on analogous quinoxaline-thiophene systems () highlight how substituents influence HOMO-LUMO gaps, which could guide optimization of the target compound for photovoltaic applications . Synthetic routes involving Stille couplings and Knoevenagel condensations () are likely applicable to the target compound’s preparation .
Biological Activity
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This article explores the biological properties, potential therapeutic applications, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound features a pyrrole ring , a carboxylic acid group , and a hydroxy-substituted benzo[b]thiophene moiety . Its molecular formula is CHNOS, with a molar mass of approximately 261.27 g/mol. The presence of the hydroxy group can enhance solubility and bioavailability, which are critical factors for drug design.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Anticancer Activity : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation. For instance, derivatives of pyrrole have shown efficacy against lung cancer cell lines (A549) with IC values significantly lower than those of standard chemotherapeutics .
- Antimicrobial Properties : Compounds with structural similarities have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The hydroxy group may contribute to enhanced interactions with bacterial cell walls or enzymes .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding and ionic interactions with active sites of enzymes, potentially inhibiting their function.
- Cellular Uptake : The lipophilic nature provided by the benzo[b]thiophene moiety may facilitate cellular uptake, enhancing its bioactivity.
- Target Interaction : Molecular docking studies suggest that this compound may bind effectively to specific biological targets involved in disease pathways.
Research Findings and Case Studies
Recent research has focused on the synthesis and evaluation of similar compounds, providing insights into structure-activity relationships (SAR):
Case Study: Anticancer Evaluation
In a study evaluating the anticancer properties of pyrrole derivatives, compounds similar to this compound were tested against A549 lung cancer cells. The results indicated that modifications at the pyrrole position significantly influenced cytotoxicity, suggesting that further optimization could enhance therapeutic efficacy .
Case Study: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds against multidrug-resistant pathogens. The results showed varying degrees of effectiveness based on structural modifications, emphasizing the importance of functional groups in mediating biological activity .
Q & A
Q. What are the optimal synthetic routes for preparing 5-(5-hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid?
The compound can be synthesized via condensation reactions between hydroxybenzo[b]thiophene and pyrrole-carboxylic acid precursors. A general protocol involves:
- Step 1: Activation of the carboxylic acid group (e.g., via formation of an acid chloride or mixed anhydride) .
- Step 2: Coupling with the hydroxybenzo[b]thiophene moiety under basic conditions (e.g., using NaHCO₃ or Et₃N as a base in anhydrous THF or DCM) .
- Step 3: Purification via recrystallization (e.g., using acetic acid/water mixtures) or column chromatography .
Key Characterization: Confirm structure using HRMS (e.g., ES+ mode for molecular ion peaks) and multinuclear NMR (¹H, ¹³C) in deuterated solvents like CDCl₃ .
Q. How can researchers validate the purity and structural integrity of this compound?
- HRMS: Match experimental and theoretical m/z values (e.g., ±0.0003 Da tolerance) to confirm molecular formula .
- NMR: Analyze peak splitting in ¹H NMR (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbonyl signals in ¹³C NMR (δ ~160–170 ppm) .
- Melting Point: Compare observed values (e.g., 133–135°C for analogous compounds) with literature to assess purity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?
Q. What strategies optimize the regioselectivity of substituents on the pyrrole and thiophene rings?
- Directing Groups: Introduce electron-withdrawing groups (e.g., -COOH) to direct electrophilic substitution to the α-position of pyrrole .
- Protection/Deprotection: Protect hydroxy groups (e.g., as acetates) during coupling reactions to prevent side reactions .
- Catalysis: Use transition-metal catalysts (e.g., Pd for cross-coupling) to control C–H functionalization .
Q. How can computational methods improve reaction design for novel derivatives?
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Machine Learning: Train models on existing reaction databases to predict optimal conditions (e.g., solvent, temperature) for high-yield syntheses .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar syntheses?
- Example: Yields for analogous pyrrole-thiophene couplings range from 39% to 88% .
- Resolution:
- Scale Effects: Small-scale reactions may suffer from inefficient mixing or heat transfer.
- Purification Methods: Low yields in (46%) vs. high yields in (88%) could reflect differences in recrystallization efficiency.
- Reagent Purity: Trace moisture in solvents or reagents can deactivate catalysts (e.g., acid chlorides) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Protocols for Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
